1-(pyrazole tetrafluoroethy)-1,2-benzidoxodol-3(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(pyrazole tetrafluoroethy)-1,2-benzidoxodol-3(1H)-one is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring fused with a benzidoxodol moiety, and is characterized by the presence of tetrafluoroethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(pyrazole tetrafluoroethy)-1,2-benzidoxodol-3(1H)-one typically involves the condensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents, followed by cyclization reactions. Commonly used methods include:
Condensation Reaction: Hydrazines react with 1,3-dicarbonyl compounds under acidic or basic conditions to form pyrazole intermediates.
Cyclization: The pyrazole intermediates undergo cyclization with appropriate reagents to form the final compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. Green chemistry approaches, such as solvent-free conditions and the use of environmentally friendly catalysts, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-(pyrazole tetrafluoroethy)-1,2-benzidoxodol-3(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(pyrazole tetrafluoroethy)-1,2-benzidoxodol-3(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 1-(pyrazole tetrafluoroethy)-1,2-benzidoxodol-3(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .
Comparison with Similar Compounds
1-(pyrazole tetrafluoroethy)-1,2-benzidoxodol-3(1H)-one can be compared with other similar compounds, such as:
1H-pyrazole-5-carboxamide derivatives: Known for their fungicidal and insecticidal activities.
Difluoromethyl pyrazoles: Exhibiting good pesticide bioactivities.
1H-imidazo[1,2-b]pyrazole derivatives: Used in various pharmaceutical applications.
The uniqueness of this compound lies in its specific structural features and the presence of tetrafluoroethyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(1,1,2,2-tetrafluoro-2-pyrazol-1-ylethyl)-1λ3,2-benziodoxol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F4IN2O2/c13-11(14,12(15,16)19-7-3-6-18-19)17-9-5-2-1-4-8(9)10(20)21-17/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNHLQZKSQLOQSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OI2C(C(N3C=CC=N3)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F4IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.